4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H4F3NO2S |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)5-1-2-13-7-4(5)3-6(16-7)8(14)15/h1-3H,(H,14,15) |
InChI Key |
JQYITLUDIHRDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Cyclization
- The synthesis starts from 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione (Compound 1), which is reacted with ethyl chloroacetate in ethanol with sodium acetate as a base.
- Refluxing this mixture for 4 hours yields ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (Compound 3).
- Shorter reaction times (e.g., 10 minutes) produce a pyridine derivative (Compound 2), which upon further reflux undergoes intramolecular Thorpe–Ziegler cyclization to form the thienopyridine ester 3.
Hydrazine Hydrate Reactions
- Treatment of the ester (Compound 2 or 3) with hydrazine hydrate under reflux in ethanol or neat conditions yields the corresponding carbohydrazide derivatives (Compound 5).
- The reaction conditions influence product distribution; neat conditions favor carbohydrazide formation exclusively.
- Hydrazides can be further used to synthesize hydrazones and pyridothienopyrimidine derivatives via condensation with aldehydes and treatment with triethyl orthoformate.
Hydrolysis to Carboxylic Acid
- The ethyl ester (Compound 3) undergoes saponification using ethanolic sodium hydroxide solution.
- Acidification with acetic acid yields the target This compound (Compound 21).
- Subsequent reactions of the acid with reagents like triethyl orthoformate or acetic anhydride produce oxazinone and pyrimidinone derivatives, indicating the acid’s synthetic versatility.
Reaction Conditions and Yields
Mechanistic Insights
- The Thorpe–Ziegler cyclization is a key intramolecular step converting pyridine-thione intermediates into the thieno[2,3-b]pyridine ring system.
- The sulfur atom in the thieno moiety exhibits low electronegativity and electron pair delocalization, influencing reactivity with nucleophiles like hydrazine.
- Hydrazine hydrate’s reaction pathway is sensitive to solvent and temperature, affecting product selectivity between hydrazides and esters.
Alternative Synthetic Approaches
- Palladium-catalyzed cross-coupling reactions have been used to introduce substituents on the pyridine ring prior to cyclization, facilitating access to substituted thieno[2,3-b]pyridine-2-carboxylic acids and their amides.
- Suzuki–Miyaura coupling of 2,6-dichloronicotinonitrile with boronic acids followed by nucleophilic substitution and intramolecular cyclization provides a modular approach to diversify the scaffold.
- Subsequent hydrolysis and amide coupling reactions expand the chemical space around the carboxylic acid functionality.
Summary Table of Key Intermediates and Products
| Compound No. | Name/Description | Molecular Formula | Key Functional Groups | Role in Synthesis |
|---|---|---|---|---|
| 1 | 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2-thione | C10H4F3N2S2 | Pyridine-thione, cyano, trifluoromethyl | Starting material |
| 2 | Pyridine derivative before cyclization | C12H8F3N2OS | Pyridine, trifluoromethyl, ester | Intermediate |
| 3 | Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate | C13H9F3N2O2S | Thieno[2,3-b]pyridine, ester | Cyclized ester intermediate |
| 5 | 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide | C13H11F3N4OS | Hydrazide | Hydrazine reaction product |
| 21 | This compound | C10H5F3NO2S | Carboxylic acid | Target compound |
Comprehensive Research Findings
- Abdel-Rahman et al. (2005) demonstrated the successful synthesis of the target acid via ethyl ester intermediates, highlighting the importance of reaction time and conditions in controlling product formation and purity.
- The hydrolysis step is straightforward and yields the carboxylic acid in high purity, suitable for further functionalization.
- Alternative palladium-catalyzed synthetic routes allow for structural diversification of the thieno[2,3-b]pyridine core, which is valuable for medicinal chemistry applications.
- The compound’s trifluoromethyl group enhances pharmacological potential by increasing lipophilicity and metabolic stability.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure and biological activity.
Materials Science: It is used in the development of new materials with specific electronic properties, such as conjugated polymers.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thieno[2,3-b]pyridine Scaffold
Trifluoromethyl vs. Alkoxy/Aryl Substituents
- 4-Alkoxy Derivatives: Example: 3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide (3d) has a melting point of 216–221°C, lower than the parent carboxylic acid (293–294°C) due to reduced hydrogen bonding. Alkoxy groups enhance solubility but decrease thermal stability . Activity: Alkoxy-substituted analogs are less potent in biological assays compared to trifluoromethyl derivatives, likely due to reduced electron-withdrawing effects .
- 4-Aryl Derivatives: Example: 3,6-Diamino-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide shows antiplasmodial activity (IC₅₀ = 0.12 µM), demonstrating the importance of aromatic substituents in targeting parasitic enzymes .
Positional Isomerism
- 4-CF₃ vs. 6-CF₃ Substitution: 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 610259-30-8) and 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 893754-27-3) share the molecular formula C₁₀H₇F₃N₂O₂S but differ in substituent positions. Impact: The 4-CF₃ isomer exhibits higher metabolic stability due to steric shielding of the carboxylic acid group, whereas the 6-CF₃ isomer may show altered receptor binding .
Functional Group Modifications
Carboxylic Acid Derivatives
- Amides: Example: 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 104960-56-7) has improved bioavailability compared to the carboxylic acid, as amidation reduces polarity .
- Esters: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 52505-56-3) is a prodrug form that enhances membrane permeability .
Amino Group Modifications
- Antianaphylactic Activity: N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, synthesized from 3-amino precursors, show antianaphylactic effects via histamine receptor modulation .
Physicochemical Properties
Biological Activity
4-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, structure-activity relationships, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 338.304 g/mol. It has notable physical properties:
- Density : 1.373 g/cm³
- Melting Point : 159°C
- Boiling Point : 245°C at 760 mmHg
- Flash Point : 102°C
These properties suggest a stable compound suitable for various biological assays and applications.
Biological Activity Overview
The biological activity of this compound has been evaluated against several targets, including enzymes and cancer cell lines. The trifluoromethyl group is known to enhance the compound's lipophilicity and potentially increase its binding affinity to biological targets.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of thieno[2,3-b]pyridine exhibit inhibitory effects on key enzymes involved in various diseases:
- Cholinesterases : The compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective binding and inhibition mechanisms.
- Cyclooxygenases : In vitro studies revealed that the compound could inhibit cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs.
- Lipoxygenases : The activity against lipoxygenases (LOX-5 and LOX-15) suggests potential applications in treating inflammatory conditions.
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| AChE | 10.4 | |
| BChE | 7.7 | |
| COX-2 | Moderate Activity | |
| LOX-5 | Moderate Activity |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of the compound. Studies suggest that this group enhances electron-withdrawing properties, which can improve interaction with enzyme active sites. Modifications to the thieno[2,3-b]pyridine structure can lead to varied biological profiles:
- Electron-Withdrawing Substituents : Increase binding affinity and potency.
- Alkyl Substituents : May reduce activity due to steric hindrance.
Case Studies
-
In Vitro Cancer Cell Line Studies : Research involving MCF-7 breast cancer cells indicated that derivatives of this compound exhibited cytotoxic effects, with some showing IC50 values in the low micromolar range, suggesting potential as anticancer agents.
- MCF-7 Cell Line IC50 Values :
- Compound A: 15 µM
- Compound B: 20 µM
- MCF-7 Cell Line IC50 Values :
- Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group forms hydrogen bonds with key residues in target enzymes, enhancing the predicted binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
